4-Isopropylbenzyl alcohol

Catalog No.
S524557
CAS No.
536-60-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylbenzyl alcohol

CAS Number

536-60-7

Product Name

4-Isopropylbenzyl alcohol

IUPAC Name

(4-propan-2-ylphenyl)methanol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3

InChI Key

OIGWAXDAPKFNCQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CO

Solubility

slightly
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Cumic alcohol; NSC 15672; NSC-15672; NSC15672

Canonical SMILES

CC(C)C1=CC=C(C=C1)CO

Description

The exact mass of the compound 4-Isopropylbenzyl alcohol is 150.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15672. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Isopropylbenzyl alcohol, also known as cumyl alcohol, is an aromatic organic compound with the molecular formula C10H14OC_{10}H_{14}O and a CAS Registry Number of 536-60-7. Its IUPAC name is (4-propan-2-ylphenyl)methanol. This compound is characterized by a hydroxy functional group attached to a phenyl ring that has an isopropyl substituent at the para position. It appears as a clear, colorless to light yellow liquid and is soluble in organic solvents .

Insect Repellent Properties

  • One key area of research focuses on the insect repellent properties of 4-Isopropylbenzyl alcohol. This compound has been isolated from Eucalyptus camaldulensis, a type of eucalyptus tree known for its insect repellent qualities [2]. Studies suggest that 4-Isopropylbenzyl alcohol may contribute to the repellent effect of Eucalyptus camaldulensis oil [2].

Source

Sigma-Aldrich:

Studies on Chemical Reactions

  • Another area of scientific research explores the chemical reactions of 4-Isopropylbenzyl alcohol. For instance, researchers have investigated the oxidation of 4-Isopropylbenzyl alcohol using a catalyst composed of titanium dioxide (TiO2) nanoparticles and gold [2]. This type of research helps scientists understand the behavior of 4-Isopropylbenzyl alcohol in various chemical processes.

Source

Sigma-Aldrich:

Typical of alcohols and aromatic compounds. Key reactions include:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
  • Esterification: Reacting with acids can yield esters, which are important in fragrance and flavor applications.
  • Hydrogenation: Under specific conditions, it can undergo hydrogenation to yield other hydrocarbons.

These reactions are significant in both synthetic organic chemistry and industrial applications .

Recent studies have highlighted the biological activity of 4-isopropylbenzyl alcohol, particularly its analgesic properties. Research indicates that it may attenuate nociceptive and neuropathic pain through mechanisms involving opioid receptors and the L-arginine/NO/cGMP pathway. Additionally, it exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in pain management .

Several methods exist for synthesizing 4-isopropylbenzyl alcohol:

  • Hydrogenation of Cuminal: This method involves the hydrogenation of cuminal (a precursor) under specific conditions to yield 4-isopropylbenzyl alcohol.
  • Alkylation of Benzyl Alcohol: Another approach is the alkylation of benzyl alcohol with isopropyl halides using base-catalyzed reactions.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds can also lead to the formation of this alcohol.

These synthesis routes are vital for producing the compound for various applications .

4-Isopropylbenzyl alcohol has several notable applications:

  • Flavoring Agent: Commonly used as a food additive due to its pleasant aroma.
  • Insect Repellent: Exhibits properties that repel insects, making it useful in pest control formulations.
  • Fragrance Component: Employed in perfumes and cosmetics for its aromatic qualities.
  • Industrial Uses: Serves as a solvent or intermediate in chemical manufacturing processes .

Interaction studies involving 4-isopropylbenzyl alcohol have primarily focused on its pharmacological effects. It has been shown to interact with various biological pathways, particularly those related to pain perception and inflammation. The compound's ability to modulate opioid receptors suggests potential for developing analgesic medications. Further research into its interactions with other biochemical pathways could uncover additional therapeutic uses .

4-Isopropylbenzyl alcohol shares structural similarities with several other compounds, which include:

Compound NameMolecular FormulaKey Characteristics
Benzyl AlcoholC7H8OC_7H_8OSimple aromatic alcohol; widely used as a solvent and fragrance.
CuminalC10H12C_{10}H_{12}Precursor for 4-isopropylbenzyl alcohol; has similar aromatic properties but lacks the hydroxyl group.
Cuminic AlcoholC10H12OC_{10}H_{12}ORelated compound found in cumin; known for its flavoring properties but differs in structure slightly from 4-isopropylbenzyl alcohol.
ThymolC10H14OC_{10}H_{14}OFound in thyme; possesses antiseptic properties and is structurally similar but has a different functional group arrangement.

The uniqueness of 4-isopropylbenzyl alcohol lies in its specific hydroxymethyl group positioning on the aromatic ring, which influences its biological activity and chemical reactivity compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
colourless to pale yellow oily liquid with a spicy, caraway-like odou

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Boiling Point

135.00 to 136.00 °C. @ 26.00 mm Hg

Heavy Atom Count

11

Density

0.974-0.982

Appearance

Solid powder

Melting Point

28 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V261W8XR62

GHS Hazard Statements

Aggregated GHS information provided by 1685 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

536-60-7

Wikipedia

Cumyl_alcohol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenemethanol, 4-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Insulinotropic and β-cell protective action of cuminaldehyde, cuminol and an inhibitor isolated from Cuminum cyminum in streptozotocin-induced diabetic rats

Swapnil B Patil, Shreehari S Takalikar, Madhav M Joglekar, Vivek S Haldavnekar, Akalpita U Arvindekar
PMID: 23507295   DOI: 10.1017/S0007114513000627

Abstract

Cuminum cyminum, a commonly used spice, is known to have anti-diabetic action. The present study aims towards the isolation of bioactive components from C. cyminum and the evaluation of their insulin secretagogue potential with the probable mechanism and β-cell protective action. The anti-diabetic activity was detected in the petroleum ether (pet ether) fraction of the C. cyminum distillate and studied through in vivo and in vitro experiments. Bioactive components were identified through GC-MS, Fourier transform infrared spectroscopy and NMR analysis. The isolated components were evaluated for their insulin secretagogue action using rat pancreatic islets. Further, the probable mechanism of stimulation of islets was evaluated through in vitro studies using diazoxide, nifedipine and 3-isobutyl-1-methylxanthine. β-Cell protection was evaluated using the (1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan) (MTT) assay, the alkaline comet assay and nitrite production. The administration of the pet ether fraction for 45 d to streptozotocin-induced diabetic rats revealed an improved lipid profile. Cuminaldehyde and cuminol were identified as potent insulinotrophic components. Cuminaldehyde and cuminol (25 μg/ml) showed 3·34- and 3·85-fold increased insulin secretion, respectively, than the 11·8 mm-glucose control. The insulinotrophic action of both components was glucose-dependent and due to the closure of the ATP-sensitive K (K⁺-ATP) channel and the increase in intracellular Ca²⁺ concentration. An inhibitor of insulin secretion with potent β-cell protective action was also isolated from the same pet ether fraction. In conclusion, C. cyminum was able to lower blood glucose without causing hypoglycaemia or β-cell burn out. Hence, the commonly used spice, C. cyminum, has the potential to be used as a novel insulinotrophic therapy for prolonged treatment of diabetes.


RIFM fragrance ingredient safety assessment, p-isopropylbenzyl alcohol, CAS Registry Number 536-60-7

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32335211   DOI: 10.1016/j.fct.2020.111338

Abstract

The existing information supports the use of this material as described in this safety assessment. p-Isopropylbenzyl alcohol was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data from the read-across analog benzyl alcohol (CAS # 100-51-6) show that p-isopropylbenzyl alcohol is not expected to be genotoxic. Data from the read-across analog benzyl alcohol (CAS # 100-51-6) provide a calculated MOE >100 for the repeated dose, developmental, and local respiratory toxicity endpoints. The reproductive toxicity endpoint was evaluated using the TTC for a Cramer Class I material, and the exposure is below the TTC (0.03 mg/kg/day). Data from read-across analog benzyl alcohol (CAS # 100-51-6) provided p-isopropylbenzyl alcohol a NESIL of 5900 μg/cm
for the skin sensitization endpoint. The phototoxicity and photoallergenicity endpoints were evaluated based on UV spectra; p-isopropylbenzyl alcohol is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; p-isopropylbenzyl alcohol was found not to be a PBT as per the IFRA Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., PEC/PNEC) are <1.


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